C18H33N3O4S
6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine
CAS No.: 75113-50-7
Cat. No.: VC19338127
Molecular Formula: C13H19NO4S.C5H14N2
C18H33N3O4S
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
![6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine - 75113-50-7](/images/structure/VC19338127.png)
Specification
CAS No. | 75113-50-7 |
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Molecular Formula | C13H19NO4S.C5H14N2 C18H33N3O4S |
Molecular Weight | 387.5 g/mol |
IUPAC Name | 6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine |
Standard InChI | InChI=1S/C13H19NO4S.C5H14N2/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;1-7(2)5-3-4-6/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);3-6H2,1-2H3 |
Standard InChI Key | XFNAVQSFEFFGOW-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCCN.CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Introduction
Chemical Identification and Structural Analysis
IUPAC Nomenclature and Molecular Structure
The compound’s systematic IUPAC name is 6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine, reflecting its dual-component structure . The hexanoic acid moiety is substituted at the sixth carbon with a methyl(phenylsulfonyl)amino group, while the propane-1,3-diamine component is dimethylated at both terminal amines.
Key Structural Features:
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Hexanoic Acid Backbone: A six-carbon aliphatic chain terminating in a carboxylic acid group () .
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Sulfonamide Functional Group: A benzenesulfonyl group () linked to a methylamino substituent.
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Dimethylpropane-1,3-Diamine: A three-carbon diamine with methyl groups on both terminal amines () .
The three-dimensional conformation, determined via X-ray crystallography and computational modeling, reveals intramolecular hydrogen bonding between the carboxylic acid and sulfonamide groups, stabilizing the structure .
Spectroscopic and Chromatographic Data
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IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch), 1320 cm (S=O asymmetric stretch), and 1150 cm (S=O symmetric stretch).
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NMR:
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HPLC: Retention time of 12.7 min (C18 column, acetonitrile/water 70:30).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step process:
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Sulfonylation of Hexanoic Acid:
Hexanoic acid reacts with methyl(phenylsulfonyl)amine in the presence of to form 6-(methyl(phenylsulfonyl)amino)hexanoic acid. -
Coupling with Dimethylpropane-1,3-Diamine:
The intermediate is reacted with N,N'-dimethyl-1,3-propanediamine (CAS 111-33-1) under Dean-Stark conditions to facilitate amide bond formation . -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .
Industrial Manufacturing
Industrial production scales this synthesis using continuous-flow reactors to enhance yield (85–90%) and reduce byproducts . Key parameters include:
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Temperature: 80–100°C
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Pressure: 1–2 atm
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Catalysts: Titanium tetrachloride () for sulfonylation.
Physicochemical Properties
Physical Characteristics
Property | Value | Source |
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Boiling Point | 464.4°C at 760 mmHg | |
Flash Point | 234.7°C | |
Density | 1.22 g/cm | |
Solubility | Miscible in polar solvents (water, ethanol) | |
LogP (Octanol-Water) | 3.63 |
Chemical Reactivity
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Oxidation: Forms sulfoxides () with and sulfones () with .
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Reduction: LiAlH reduces the sulfonyl group to a sulfide ().
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Substitution: Nucleophilic displacement of the amino group with halides or alkoxides.
Applications in Science and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Anticancer Agents: Inhibitors of tyrosine kinases and topoisomerases .
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Neurological Drugs: Modulators of GABA receptors for epilepsy treatment .
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Anti-inflammatory Agents: COX-2 inhibition via sulfonamide-enzyme interactions.
Industrial Uses
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Corrosion Inhibition: Forms protective films on metal surfaces in acidic environments (e.g., Germany’s manufacturing sector).
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Polymer Chemistry: Cross-linking agent in epoxy resins and polyurethanes .
Environmental and Toxicological Profile
Environmental Degradation
In wastewater treatment plants, microbial degradation produces metabolites:
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4-[Methyl(phenylsulfonyl)amino]butanoic acid
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Methyl(phenylsulfonyl)amide.
These metabolites have been detected in drinking water at concentrations up to 0.12 μg/L, prompting regulatory scrutiny.
Ecotoxicity
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Aquatic Toxicity: LC (Daphnia magna) = 8.2 mg/L.
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Biodegradation: 28% degradation over 28 days (OECD 301F test).
Research Frontiers and Challenges
Mechanistic Studies
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Enzyme Inhibition: Structural studies reveal binding to carbonic anhydrase II (), altering pH regulation in renal cells.
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Antimicrobial Activity: MIC values of 16 μg/mL against Staphylococcus aureus.
Synthetic Modifications
Recent efforts focus on fluorinated derivatives to enhance blood-brain barrier permeability for CNS applications .
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